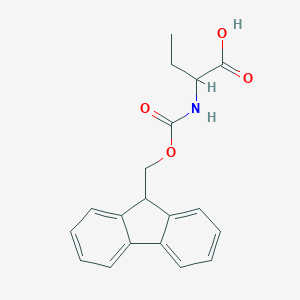

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

It’s known that fmoc amino acids are generally used as building blocks in peptide synthesis .

Mode of Action

Fmoc-DL-2-aminobutyric acid, like other Fmoc amino acids, is used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group during peptide bond formation . It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds with other amino acids .

Biochemical Pathways

As a building block in peptide synthesis, it contributes to the formation of peptides, which can participate in various biological processes depending on their sequence and structure .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptide .

Action Environment

The action of Fmoc-DL-2-aminobutyric acid, as a component in peptide synthesis, can be influenced by various factors such as pH, temperature, and the presence of other reactants . Its stability is generally good, as it is stable at room temperature and has a long shelf-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of butanoic acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting butanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of butanoic acid and Fmoc chloride are reacted in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino acid.

Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid has several scientific research applications:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

Bioconjugation: Used in the preparation of bioconjugates for various biological studies.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Material Science: Utilized in the development of novel materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for peptide synthesis compared to other protecting groups that may require harsher conditions for removal.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, commonly referred to as Fmoc-Dab-OH, is a synthetic amino acid derivative known for its applications in peptide synthesis and drug development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in organic chemistry for the selective protection of amines during peptide synthesis. The biological activity of this compound is primarily related to its role as a building block in the synthesis of biologically active peptides and its potential therapeutic applications.

- Molecular Formula : C23H25NO4

- Molar Mass : 379.4489 g/mol

- CAS Number : 2231664-92-7

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molar Mass | 379.4489 g/mol |

| CAS Number | 2231664-92-7 |

The biological activity of this compound is largely attributed to its ability to form peptides that can interact with various biological targets. The Fmoc group allows for easy removal under mild conditions, facilitating the synthesis of peptides that can exhibit specific biological activities, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have explored the use of Fmoc-Dab-OH in developing photoactivatable anticancer agents. These compounds are designed to remain inactive until exposed to specific wavelengths of light, at which point they exhibit cytotoxic effects on cancer cells while minimizing damage to healthy tissues. Research indicates that compounds modified with Fmoc groups can significantly enhance selectivity and efficacy in targeting cancer cells.

Case Study: Photoactivated Chemotherapy

A notable case study involved the synthesis of a series of photoactivatable prodrugs based on Fmoc-Dab-OH. These prodrugs demonstrated a marked increase in cytotoxicity upon light activation, showcasing a phototherapeutic index that highlights their potential for targeted cancer therapy. The study reported that the IC50 values (the concentration required to inhibit cell growth by 50%) varied significantly between inactive and activated states, emphasizing the importance of the Fmoc group in modulating activity.

In Vitro Assays

In vitro assays conducted on various cancer cell lines showed that peptides synthesized using Fmoc-Dab-OH exhibited significant inhibitory effects on cell proliferation. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C23H25NO4 | Anticancer, peptide synthesis |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid | C24H19NO4 | Potential anticancer agent |

| (S)-2-(Fmoc-amino)-4-methoxybutanoic acid | C19H20N2O3 | Antimicrobial properties |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174879-28-8 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174879-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.